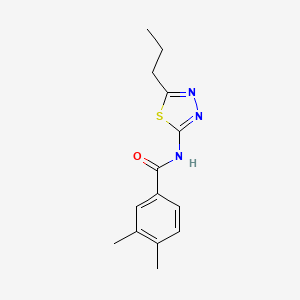
3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzamide core substituted with a 1,3,4-thiadiazole ring, which is further modified with dimethyl and propyl groups.
Preparation Methods
The synthesis of 3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,3,4-thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with propylamine to form the desired benzamide compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used as a ligand in coordination chemistry.
Medicine: The compound has shown promising anticancer properties, particularly against glioblastoma and cervical cancer cell lines. It also exhibits inhibitory activity against carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis.
Industry: The compound’s antimicrobial properties make it suitable for use in preservatives and disinfectants.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, leading to disrupted pH regulation in cancer cells and subsequent cell death . Additionally, the compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .
Comparison with Similar Compounds
3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits significant antimicrobial and anticancer activities but differs in its substitution pattern, which may affect its potency and selectivity.
2-Methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This derivative has been studied for its antimicrobial properties and shows a different spectrum of activity compared to this compound.
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
3,4-dimethyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c1-4-5-12-16-17-14(19-12)15-13(18)11-7-6-9(2)10(3)8-11/h6-8H,4-5H2,1-3H3,(H,15,17,18) |
InChI Key |
CYQAVZGLBAYTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide](/img/structure/B11166093.png)
![2-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)butanoic acid](/img/structure/B11166095.png)
![Methyl 4-({[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B11166098.png)

![4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166101.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11166111.png)
![3-benzyl-4-methyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11166119.png)
![2-methoxy-4-(methylsulfanyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11166135.png)
![8-methoxy-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11166140.png)
![4-propyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11166146.png)
![2-chloro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11166161.png)
![Ethyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B11166164.png)
![7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11166165.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166172.png)
